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molecular formula C8H5N3 B1279696 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 517918-95-5

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B1279696
M. Wt: 143.15 g/mol
InChI Key: DRAQIXNADYAISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432375B2

Procedure details

A mixture of bromide 24 (10.0 g, 50.8 mmol), ZnCl2 (3.58 g, 30.5 mmol), and Pd(PPh3)4 (3.52 g, 3.05 mmol) in DMF (110 mL) was heated at 80° C. overnight. The solvent was evaporated and the residue separated by silicagel chromatography (100 g column) using hexane:ethyl acetate as eluent (gradient elution). The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL) and the aqueous phase extracted with more CH2Cl2 (4×100 mL). The combined organic extracts were dried (MgSO4) and concentrated to give the product as a white solid (5.48 g, 75%), which was used for subsequent reactions without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
3.58 g
Type
catalyst
Reaction Step One
Quantity
3.52 g
Type
catalyst
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][N:12](C=O)C>[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:12]1[C:11]2=[N:7][CH:8]=[C:4]([C:5]#[N:6])[CH:3]=[C:2]2[CH:10]=[CH:9]1 |f:2.3.4,^1:22,24,43,62|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
110 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.58 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Name
Quantity
3.52 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue separated by silicagel chromatography (100 g column)
WASH
Type
WASH
Details
ethyl acetate as eluent (gradient elution)
CUSTOM
Type
CUSTOM
Details
The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with more CH2Cl2 (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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